molecular formula C9H18N2O B7905423 N-Isopropyl-N-pyrrolidin-3-yl-acetamide

N-Isopropyl-N-pyrrolidin-3-yl-acetamide

Cat. No.: B7905423
M. Wt: 170.25 g/mol
InChI Key: QWKFLVPWCOHKDV-UHFFFAOYSA-N
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Description

N-Isopropyl-N-pyrrolidin-3-yl-acetamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-pyrrolidin-3-yl-acetamide typically involves the reaction of pyrrolidine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-pyrrolidin-3-yl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-Isopropyl-N-pyrrolidin-3-yl-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Isopropyl-N-pyrrolidin-3-yl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-N-pyrrolidin-3-yl-acetamide is unique due to the presence of both the isopropyl group and the pyrrolidine ring, which together contribute to its distinct pharmacological profile. The combination of these structural features can enhance its efficacy and selectivity in targeting specific biological pathways .

Properties

IUPAC Name

N-propan-2-yl-N-pyrrolidin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)11(8(3)12)9-4-5-10-6-9/h7,9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKFLVPWCOHKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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